BenchChemオンラインストアへようこそ!

4-(3,5-difluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Delta-5 Desaturase Inflammation Atherosclerosis

This 1,4-benzoxazepin-3(2H)-one derivative stands apart in D5D inhibitor research. Unlike thienopyrimidinone-based inhibitors (MW >400), its low molecular weight (275.25) offers a streamlined scaffold for SAR expansion and novel IP generation. Crucially, its confirmed rat D5D IC50 of 51 nM and human IC50 of 170 nM, with a tight 3.3-fold species-selectivity gap, make it the premier reference standard for calibrating cross-species assay panels and validating target engagement that is often obscured by scaffold-specific off-targets of other chemotypes. Procure this exclusively annotated CHEMBL4080025 compound to ensure reproducible, target-mediated biology in your D5D program.

Molecular Formula C15H11F2NO2
Molecular Weight 275.255
CAS No. 1326826-72-5
Cat. No. B2468847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-difluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
CAS1326826-72-5
Molecular FormulaC15H11F2NO2
Molecular Weight275.255
Structural Identifiers
SMILESC1C2=CC=CC=C2OCC(=O)N1C3=CC(=CC(=C3)F)F
InChIInChI=1S/C15H11F2NO2/c16-11-5-12(17)7-13(6-11)18-8-10-3-1-2-4-14(10)20-9-15(18)19/h1-7H,8-9H2
InChIKeyAGKHYKAQVNFVNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3,5-Difluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (CAS 1326826-72-5): Procurement-Relevant Identity and Core Pharmacophore Profile


4-(3,5-Difluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (CAS 1326826-72-5) is a synthetic small-molecule belonging to the 4,5-dihydro-1,4-benzoxazepin-3(2H)-one class, characterized by a 3,5-difluorophenyl N-substituent . It is registered in authoritative bioactivity databases as CHEMBL4080025, where it is annotated as an inhibitor of delta-5 desaturase (D5D, FADS1) [1]. Its core scaffold distinguishes it from benzoxazepin-4-one based RIP1 kinase inhibitors and thienopyrimidinone D5D inhibitors, positioning it as a distinct chemotype for fatty acid desaturase modulation research.

Why In-Class Benzoxazepinones Cannot Substitute for 4-(3,5-Difluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one in D5D-Targeted Research


The 1,4-benzoxazepin-3(2H)-one scaffold has been explored across multiple therapeutic targets, including GSK-3 , WDR5 [1], and RIP1 kinase (as benzoxazepin-4-ones) [2], but target engagement is exquisitely dependent on the substitution pattern. 4-(3,5-Difluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is specifically annotated as a delta-5 desaturase (D5D) inhibitor with IC50 values of 51 nM (rat) and 170 nM (human) [3], a profile not shared by other benzoxazepinone analogs lacking the 3,5-difluorophenyl moiety. Procurement of structurally similar but uncharacterized analogs for D5D research carries the risk of zero target engagement or off-target activity.

Quantitative Differentiation Evidence for 4-(3,5-Difluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (CAS 1326826-72-5) vs. D5D Inhibitor Benchmarks


D5D Inhibitory Potency in Rat Enzyme Assay vs. Clinical Benchmark CP-74006

In a rat liver microsomal D5D enzymatic assay, 4-(3,5-difluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (CHEMBL4080025) achieved an IC50 of 51 nM by displacement of [3H]T-3364366 [1]. This potency is comparable to the well-characterized clinical benchmark CP-74006, which showed an IC50 of 160 nM (140–190 nM) in an equivalent rat microsomal D5D assay [2]. The target compound thus exhibits approximately 3.1-fold greater potency than CP-74006 in the rat D5D enzymatic context.

Delta-5 Desaturase Inflammation Atherosclerosis

Human Cellular D5D Potency Comparison Against T-3364366 Reference Inhibitor

In a human HepG2 cellular D5D assay measuring inhibition of [14C]arachidonic acid formation from [14C]DGLA, the target compound demonstrated an IC50 of 170 nM [1]. This compares to T-3364366, the most potent known D5D inhibitor, which achieved an IC50 of 1.9 nM (1.7–2.0 nM) in the same HepG2 cellular assay format [2]. The ~89-fold potency gap indicates that while the target compound is not a best-in-class D5D inhibitor, it offers a moderate-potency chemotype with a distinct benzoxazepinone scaffold that may present differentiated physicochemical and selectivity properties.

Delta-5 Desaturase HepG2 Human Target Engagement

Scaffold-Based Differentiation from Thienopyrimidinone D5D Inhibitors

The target compound contains a 4,5-dihydro-1,4-benzoxazepin-3(2H)-one core (molecular weight 275.25 g/mol, C15H11F2NO2) , which is structurally distinct from the thienopyrimidinone core of the leading D5D inhibitors T-3364366 (MW ~430 g/mol) [1] and CP-74006. Thienopyrimidinone inhibitors achieve sub-nanomolar cellular potency but carry higher molecular weight and structural complexity. The benzoxazepinone scaffold offers a lower molecular weight entry point into D5D chemical space, which may favor ligand efficiency optimization and distinct intellectual property positioning.

Scaffold Diversity D5D Inhibitor Chemical Space

Species-Selectivity Profile: Rat vs. Human D5D Potency Gap

The target compound exhibits a 3.3-fold potency preference for rat D5D (IC50 = 51 nM) over human D5D (IC50 = 170 nM) [1]. This species-selectivity profile differs from the clinical benchmark CP-74006, which displays a 5.5-fold rat/human potency gap (rat enzymatic IC50 = 160 nM; human HepG2 cellular IC50 = 29 nM), and from T-3364366, which shows a 10-fold gap (rat enzymatic IC50 = 19 nM; human HepG2 IC50 = 1.9 nM) [2]. The relatively narrower species gap and the direction of preference (rat more sensitive) are relevant parameters for in vivo pharmacological model selection.

Species Selectivity D5D Translational Pharmacology

Recommended Research and Procurement Scenarios for 4-(3,5-Difluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (CAS 1326826-72-5)


D5D Inhibitor Tool Compound for Rodent In Vivo Pharmacology Studies

With a rat D5D IC50 of 51 nM, this compound provides a moderately potent tool for studying the role of D5D in rodent models of inflammation and atherosclerosis . Its narrower rat-to-human potency gap (3.3-fold) compared to CP-74006 and T-3364366 suggests that rodent pharmacodynamic data may translate more directly to anticipated human target engagement [1]. Researchers should verify metabolic stability and oral bioavailability independently before in vivo dosing.

Lead Diversification Campaign for D5D Inhibitor Drug Discovery

The benzoxazepinone scaffold (MW 275.25) offers a significantly lower molecular weight entry point into D5D chemical space compared to thienopyrimidinone inhibitors (MW >400) . Medicinal chemistry teams pursuing scaffold-hopping strategies or seeking novel IP for D5D programs can use this compound as a starting point for structure-activity relationship (SAR) expansion, leveraging its confirmed D5D target engagement [1].

Comparative D5D Selectivity Profiling Across Species

The compound's distinct species-selectivity profile—rat D5D more sensitive than human—makes it a valuable reference compound for laboratories establishing cross-species D5D assay panels . It can serve as a calibration standard to benchmark assay sensitivity differences between rodent and human D5D enzymatic and cellular formats, complementing CP-74006 and T-3364366 which exhibit the opposite selectivity pattern [1].

Chemical Probe for D5D in Polypharmacology and Off-Target Screening Panels

As a structurally distinct D5D inhibitor chemotype relative to the dominant thienopyrimidinone class , this compound is suitable for inclusion in selectivity panels to confirm that biological effects observed with other D5D inhibitors are target-mediated rather than scaffold-specific off-target effects. Its confirmed human D5D IC50 of 170 nM provides a quantitative benchmark for such cross-scaffold validation studies [1].

Quote Request

Request a Quote for 4-(3,5-difluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.